tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate
Description
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(25)21-14-17(24)22-11-9-20(15-23,10-12-22)13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,21,25) |
InChI Key |
QELVVISIBIVODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and other products requiring specific chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate with structurally analogous carbamate derivatives, focusing on molecular attributes, synthetic efficiency, and applications.
Structural and Physicochemical Properties
Key Observations :
- The target compound exhibits higher molecular weight and complexity due to the 4-benzyl and 4-formyl groups on the piperidine ring, enhancing lipophilicity compared to simpler analogs like Boc-Gly-Pip (11f) .
- Compounds with aromatic substituents (e.g., 4-hydroxyphenyl in ) may exhibit distinct solubility profiles, whereas the formyl group in the target compound could increase electrophilicity, enabling further derivatization.
- The similarity score of 0.90 for N-(tert-Butoxycarbonyl)-2-aminoacetonitrile highlights structural resemblance in the carbamate backbone but divergence in functional groups.
Stability and Reactivity
- The formyl group in the target compound may render it prone to oxidation or nucleophilic attack, unlike the stable tert-butyl carbamates in .
- Piperidine ring substitution (benzyl/formyl) could hinder crystallization, complicating purification compared to unsubstituted analogs like Boc-Gly-Pip (11f) .
Biological Activity
tert-Butyl N-[2-(4-benzyl-4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Antitumor Activity
Research has indicated that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC3 (Prostate) | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against a range of pathogens. It shows efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry examined the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Testing
In a clinical trial assessing its antimicrobial properties, this compound was tested against clinical isolates of resistant bacterial strains. The compound demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
